4-Bromo-3-fluoro-3'-(trifluoromethoxy)-1,1'-biphenyl
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Overview
Description
4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of halogenated biphenyls. This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of biphenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl include other halogenated biphenyls such as:
- 4-Bromo-3-fluorophenol
- 4-Bromo-3-fluoroacetophenone
- 4-Bromo-3-fluoro-3’-(piperidinomethyl)benzophenone
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 4-Bromo-3-fluoro-3’-(trifluoromethoxy)-1,1’-biphenyl lies in the presence of the trifluoromethoxy group, which can significantly alter its chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)19-13(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKTZKOGRZFMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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